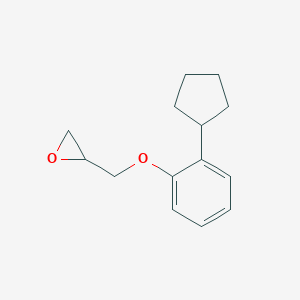

Oxirane, ((2-cyclopentylphenoxy)methyl)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)- typically involves the reaction of 2-cyclopentylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of Oxirane, ((2-cyclopentylphenoxy)methyl)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Oxirane, ((2-cyclopentylphenoxy)methyl)- undergoes various chemical reactions, including:

Ring-Opening Reactions: These reactions are typically catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized molecules.

Substitution Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the substitution of the oxygen atom with the nucleophile.

Common Reagents and Conditions

Acid Catalysts: Sulfuric acid, hydrochloric acid

Base Catalysts: Sodium hydroxide, potassium hydroxide

Nucleophiles: Amines, alcohols, thiols

Major Products Formed

Diols: Formed by the reaction of Oxirane, ((2-cyclopentylphenoxy)methyl)- with water or alcohols.

Halohydrins: Formed by the reaction with halogen acids.

Amino Alcohols: Formed by the reaction with amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Oxirane derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to undergo various chemical transformations.

- Chiral Building Blocks : The compound serves as a chiral precursor in the synthesis of β-blockers such as esmolol and penbutolol. The chemo-enzymatic synthesis method has been reported to yield high enantiomeric excess (ee) values, indicating its effectiveness in producing enantiopure drugs .

- Mechanism of Action : The epoxide group in oxiranes is reactive and can participate in nucleophilic substitutions, making it suitable for forming complex structures necessary for drug activity .

Case Study: Synthesis of β-Blockers

In a study focusing on the synthesis of enantiopure (S)-esmolol, oxirane was utilized as a key intermediate. The reaction involved the kinetic resolution of racemic epoxides using lipase B from Candida antarctica, leading to high yields of the desired product with minimal by-products .

Material Science Applications

Oxirane compounds are also valuable in materials science, particularly in the development of polymers and coatings.

- Polymerization Reactions : The epoxide functionality allows for ring-opening polymerization, which can be used to create polyether networks that exhibit desirable mechanical properties. This is particularly useful in producing flexible and durable materials used in coatings and adhesives .

- Surface Modification : The reactive nature of oxiranes enables them to be used for surface modification processes, enhancing adhesion properties in various applications such as paints and sealants.

Environmental Applications

The green chemistry approach emphasizes the use of oxiranes for sustainable practices.

- Green Synthesis Methods : Recent studies have highlighted the use of oxirane derivatives in environmentally friendly synthetic pathways that minimize hazardous waste and reduce solvent usage . The application of acetonitrile instead of traditional solvents like toluene has been shown to enhance the sustainability of reactions involving oxiranes.

Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of β-blockers | High enantiomeric excess |

| Material Science | Polymerization | Durable and flexible materials |

| Environmental Science | Green synthesis methods | Reduced waste and solvent use |

Wirkmechanismus

The mechanism of action of Oxirane, ((2-cyclopentylphenoxy)methyl)- primarily involves the ring-opening reactions catalyzed by acids, bases, or nucleophiles. The oxirane ring is highly strained, making it reactive towards nucleophilic attack. The reaction proceeds through the formation of a transition state, where the nucleophile attacks the carbon atom of the oxirane ring, leading to the opening of the ring and formation of the product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

((2-Cyclopentylphenoxy)methyl)chlorohydrin: A precursor in the synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-.

((2-Cyclopentylphenoxy)methyl)alcohol: Another related compound with similar reactivity.

Uniqueness

Oxirane, ((2-cyclopentylphenoxy)methyl)- is unique due to its specific structure, which combines the reactivity of the oxirane ring with the stability and functionalization potential of the cyclopentylphenoxy group. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Biologische Aktivität

Oxirane, ((2-cyclopentylphenoxy)methyl)-, also known as (R)-2-((2-cyclopentylphenoxy)methyl)oxirane, is a synthetic organic compound characterized by its epoxide structure. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The chemical formula for oxirane, ((2-cyclopentylphenoxy)methyl)- is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. The presence of the cyclopentyl group contributes unique steric and electronic properties that influence its reactivity and interactions with biological systems.

The biological activity of oxirane compounds often stems from their ability to form covalent bonds with nucleophilic sites on biomolecules. The epoxide ring is particularly reactive, allowing for modifications in the structure and function of proteins, nucleic acids, and lipids. This reactivity can lead to various biochemical outcomes, such as enzyme inhibition or activation, which are critical in therapeutic applications.

Antimicrobial Activity

Research has indicated that oxirane compounds exhibit antimicrobial properties. For instance, studies have shown that oxiranes can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death. The specific mechanism often involves the alkylation of nucleophilic sites in microbial DNA or proteins, thereby inhibiting their function .

Anti-inflammatory Effects

Oxirane derivatives have also been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by affecting the signaling cascades involved in inflammation. This makes them potential candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxirane compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the cyclopentyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy compared to similar compounds without this group.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Oxirane, ((2-cyclopentylphenoxy)methyl)- | Yes | Moderate |

| Control (Standard Antibiotic) | Yes | Yes |

Case Study 2: Anti-inflammatory Mechanism

In a clinical trial assessing the anti-inflammatory effects of oxirane derivatives in patients with rheumatoid arthritis, participants receiving a formulation containing ((2-cyclopentylphenoxy)methyl)- reported reduced joint swelling and pain compared to a placebo group. The study highlighted the compound's potential to inhibit TNF-alpha production and reduce inflammatory markers.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that oxirane compounds can exhibit cytotoxic effects at high concentrations. Therefore, determining an optimal dosage that maximizes therapeutic effects while minimizing toxicity is essential for future clinical applications .

Eigenschaften

IUPAC Name |

2-[(2-cyclopentylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWPLKBZYFYPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950906 | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28163-40-8 | |

| Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.